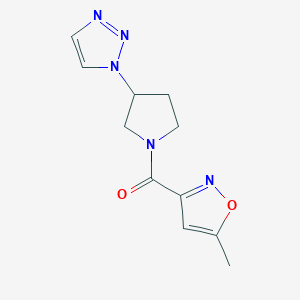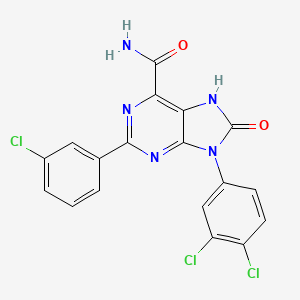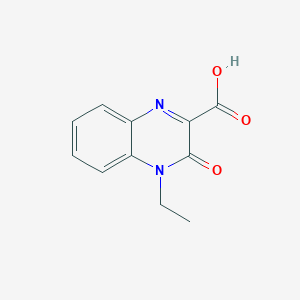
Clorhidrato de SSD114
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de SSD114 es un nuevo modulador alostérico positivo del receptor GABAB . Ha demostrado un potencial significativo en la mejora de los efectos del ácido gamma-aminobutírico (GABA), un neurotransmisor que inhibe la transmisión nerviosa en el cerebro, produciendo así un efecto calmante .
Aplicaciones Científicas De Investigación
El clorhidrato de SSD114 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar la modulación de los receptores GABAB y su papel en varios procesos químicos
Biología: Los investigadores utilizan el this compound para investigar los efectos de la modulación del receptor GABAB en la biología celular y molecular
Medicina: El compuesto se estudia por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos, como la ansiedad y la epilepsia, debido a sus efectos calmantes en el sistema nervioso
Industria: El this compound se utiliza en el desarrollo de nuevos productos farmacéuticos y otros productos que se dirigen a los receptores GABAB
Mecanismo De Acción
El mecanismo de acción del clorhidrato de SSD114 implica su unión al receptor GABAB, un tipo de receptor acoplado a proteína G . Al actuar como un modulador alostérico positivo, el this compound mejora la respuesta del receptor al GABA, lo que lleva a una mayor señalización inhibitoria en el cerebro . Esta modulación puede resultar en varios efectos fisiológicos, incluida la sedación, la relajación muscular y la actividad anticonvulsiva .
Análisis Bioquímico
Biochemical Properties
SSD114 hydrochloride interacts with the GABAB receptor, a type of G protein-coupled receptor . In the presence of GABA, SSD114 hydrochloride significantly increases the stimulation induced by GABA alone . This suggests that SSD114 hydrochloride enhances the potency of GABA, thereby modulating the biochemical reactions involving this neurotransmitter .
Cellular Effects
SSD114 hydrochloride influences cell function by modulating the activity of the GABAB receptor . This receptor is involved in various cellular processes, including cell signaling pathways and gene expression . By enhancing the potency of GABA, SSD114 hydrochloride can influence these processes, potentially affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of SSD114 hydrochloride involves its interaction with the GABAB receptor . As a positive allosteric modulator, it enhances the effect of GABA on this receptor . This can lead to changes in gene expression and enzyme activity, as the GABAB receptor is involved in various signaling pathways .
Dosage Effects in Animal Models
In animal models, the onset of loss of righting reflex (LORR) is reduced by pretreatment with SSD114 hydrochloride . The duration of LORR is increased by pretreatment with SSD114 hydrochloride . These effects vary with different dosages, with significant effects observed at doses equal to or higher than 10 mg/kg .
Metabolic Pathways
Given its role as a GABAB receptor modulator, it’s likely that it interacts with enzymes and cofactors involved in GABA metabolism .
Transport and Distribution
Given its role as a GABAB receptor modulator, it’s likely that it interacts with transporters or binding proteins involved in GABA transport .
Métodos De Preparación
La síntesis del clorhidrato de SSD114 implica varios pasos, incluida la preparación de la estructura principal y las modificaciones posteriores para introducir los grupos funcionales deseados . La ruta sintética normalmente implica el uso de reactivos y catalizadores específicos en condiciones controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial pueden implicar la ampliación de estos procedimientos de laboratorio mientras se mantienen estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
El clorhidrato de SSD114 experimenta diversas reacciones químicas, que incluyen:
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como el dimetilsulfóxido (DMSO) y el agua, así como catalizadores y control de la temperatura para optimizar las tasas de reacción y los rendimientos . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente implican modificaciones de la estructura principal del this compound .
Comparación Con Compuestos Similares
El clorhidrato de SSD114 es único en comparación con otros moduladores del receptor GABAB debido a su estructura química específica y sus potentes efectos moduladores . Compuestos similares incluyen:
Baclofeno: Un agonista del receptor GABAB utilizado clínicamente como relajante muscular y agente antiespástico
CGP7930: Otro modulador alostérico positivo del receptor GABAB, utilizado en la investigación para estudiar la función y la modulación del receptor
El this compound destaca por su mayor potencia y especificidad en la modulación de la actividad del receptor GABAB .
Propiedades
IUPAC Name |
N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSTPASDICGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)
![ethyl 4-{[2-(4-fluorophenoxy)ethyl]sulfamoyl}benzoate](/img/structure/B2498058.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
![2-((3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2498064.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
